2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative characterized by the presence of a methylsulfonyl group at the 5-position and an amine group at the 4-position of the pyrimidine ring. Its molecular formula is C6H9N3O2S, with a molecular weight of 187.22 g/mol. This compound is recognized for its utility in various
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine has demonstrated notable biological activities:
The synthesis of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine can be achieved through various methods:
The applications of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine span various fields:
Research into the interactions of 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine has revealed its potential effects on biological systems:
Several compounds share structural similarities with 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, each exhibiting unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(Methylsulfonyl)pyrimidine | Methylsulfonyl group | Antimicrobial activity |
5-Bromo-2-(methylsulfonyl)pyrimidin | Bromine substitution | Enhanced reactivity |
4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | Chloro and methoxy groups | Potential anti-inflammatory properties |
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin | Chlorine substitution | Anticancer activity |
4-Methylthio-pyrimidin | Methylthio group | Antiviral properties |
These compounds illustrate the diversity within the class of methylsulfonyl pyrimidines, highlighting how variations in substituents can lead to distinct biological activities and chemical reactivities.